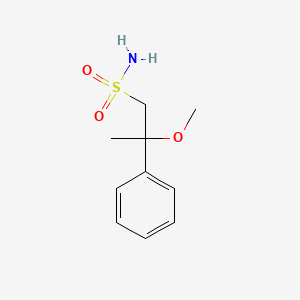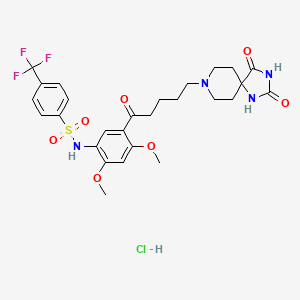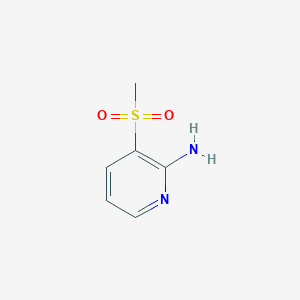
2-Methoxy-2-phenylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-phenylpropane-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 . It is a type of organo-sulphur compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonamide group (-SO2NH2) attached to a methoxyphenylpropane moiety .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Antitumor Applications
Sulfonamide compounds have been extensively evaluated for their antitumor properties. A study by Owa et al. (2002) highlighted the cell cycle inhibitory effects of sulfonamide libraries in antitumor screens. Two specific compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), demonstrated potent cell cycle inhibition and have advanced to clinical trials. Their mechanism of action includes disrupting tubulin polymerization and inducing cell cycle arrest at various phases across different cancer cell lines. This study underscores the potential of sulfonamides in developing new anticancer agents by elucidating gene expression changes and pharmacophore structures relevant to antitumor activity Owa et al., 2002.
Polymer Science
In polymer science, sulfonamides play a crucial role in the development of new materials. For instance, Guo et al. (2000) investigated the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS), showcasing how the applied potential and flow rate affect the molecular weight and distribution. The study emphasizes the potential of sulfonamide-based polymers in various applications due to their electrical conductivity properties Guo et al., 2000.
Environmental Science
The environmental behavior of sulfonamides, including their interaction with organic materials and potential as antimicrobials, has been a subject of research. Kahle and Stamm (2007) delved into the sorption of sulfathiazole, a sulfonamide, to different organic materials, highlighting the compound's environmental persistence and the factors affecting its behavior. This study contributes to understanding the environmental fate of sulfonamides, which is crucial for assessing their ecological impact Kahle & Stamm, 2007.
Analytical Chemistry
In analytical chemistry, sulfonamides have been used as subjects in developing detection methods for residues in food products. A study by Premarathne et al. (2017) established a high-performance liquid chromatography method to detect sulfonamide residues in chicken meat and eggs. This work is vital for ensuring food safety and compliance with regulatory standards regarding antibiotic use in agriculture Premarathne et al., 2017.
Mécanisme D'action
While the specific mechanism of action for 2-Methoxy-2-phenylpropane-1-sulfonamide is not provided, sulfonamides in general act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
The safety information available indicates that 2-Methoxy-2-phenylpropane-1-sulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methoxy-2-phenylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSVXOYNQQERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![N-[[4-(Dimethylcarbamoyl)phenyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874912.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)
